2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Description

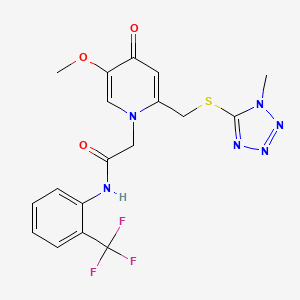

This compound features a pyridinone core substituted with a methoxy group at position 5 and a tetrazolylthio-methyl moiety at position 2. Its structural complexity suggests applications in medicinal chemistry, particularly targeting enzymes or receptors influenced by heterocyclic and fluorinated motifs. The tetrazole ring contributes to metabolic stability, while the trifluoromethyl group may improve pharmacokinetic properties .

Properties

IUPAC Name |

2-[5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N6O3S/c1-26-17(23-24-25-26)31-10-11-7-14(28)15(30-2)8-27(11)9-16(29)22-13-6-4-3-5-12(13)18(19,20)21/h3-8H,9-10H2,1-2H3,(H,22,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWTYTCEQCCFQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=CC=C3C(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic molecule characterized by its unique structural features, including a pyridine ring, methoxy group, and tetrazole moiety. Its intricate design suggests potential applications in medicinal chemistry, particularly in drug development due to its diverse functional groups that may interact with various biological targets.

Structural Features

The structural formula of the compound indicates the presence of:

- A pyridinone derivative : This core structure is known for its diverse biological activities.

- A methoxy group : Often associated with enhanced lipophilicity and biological activity.

- A tetrazole moiety : This group is recognized for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

- An acetamide group : Known for its role in enhancing solubility and bioavailability.

Biological Activity Overview

Preliminary studies suggest that compounds with similar structural features exhibit various biological activities, including:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits significant antimicrobial properties against various pathogens. |

| Anticonvulsant | Similar compounds have shown efficacy in reducing seizure activity. |

| Antitumor | Potential anticancer properties have been noted in related compounds. |

| Anti-inflammatory | May inhibit inflammatory pathways, contributing to therapeutic effects. |

Antimicrobial Activity

Research has indicated that derivatives of pyridinones, including those similar to the compound , demonstrate notable antimicrobial activity. For instance, a study highlighted the effectiveness of related compounds against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .

Anticonvulsant Properties

A structure-activity relationship (SAR) analysis revealed that modifications to the aromatic systems and nitrogen-containing heterocycles enhance anticonvulsant properties. For example, compounds with a similar pyridinone structure have been shown to eliminate tonic extensor phases in animal models, achieving 100% protection against induced seizures .

Antitumor Activity

Compounds structurally related to this compound have been evaluated for their anticancer potential. Notably, one study reported an IC50 value of less than 10 µM against A549 lung adenocarcinoma cells, indicating strong cytotoxicity compared to standard chemotherapeutics like doxorubicin .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The presence of the tetrazole moiety may facilitate interactions with key enzymes involved in disease pathways.

- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, contributing to its anticonvulsant effects.

- Antioxidant Activity : Some derivatives have shown potential in scavenging free radicals and reducing oxidative stress, which is beneficial in various pathological conditions .

Scientific Research Applications

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Preparation of Intermediates : The initial synthesis often starts with the formation of intermediate compounds, such as the methoxy-substituted pyridinone and the tetrazole derivative.

- Reactions : Subsequent reactions may involve nucleophilic substitutions and condensation reactions to yield the final product.

- Optimization : Reaction conditions, including temperature, solvent choice, and catalysts, are optimized to enhance yield and purity.

Medicinal Chemistry

The compound's structure indicates potential as a lead compound in drug development. Its unique combination of functional groups may allow it to interact with various biological pathways.

- Anticancer Activity : Similar compounds have shown promise in inhibiting tyrosine kinases involved in cancer progression, suggesting that this compound may exhibit similar properties .

- Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory activities, which could be explored further through in vitro and in vivo studies .

Research has focused on evaluating the biological activities of similar compounds through various methods:

- Molecular Docking Studies : These studies can predict how the compound interacts with specific biological targets, aiding in the identification of its therapeutic potential .

- In Vitro Assays : Testing against cancer cell lines and inflammation models can provide insights into its efficacy and mechanism of action.

Case Studies

While specific case studies on this exact compound may be limited, related compounds have been documented extensively:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(4-methoxyphenyl)-2,4-dihydro-3H-triazole | Contains triazole ring | Anticonvulsant properties |

| 2-(3-(4-chlorophenyl)-6-Oxo-pyridazinone | Pyridazinone core | Antitumor activity |

| N-(4-ethoxyphenyl)-2-(5-methoxy...) | Tetrazole integration | Antimicrobial properties |

These compounds share structural similarities with 2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide, highlighting the potential for discovering new therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Profiles

The following table summarizes key structural and pharmacological differences between the target compound and analogous molecules:

Key Structural and Functional Differences

- Core Heterocycle: The pyridinone core in the target compound distinguishes it from thiazole (4c) or pyrazole-thiazole hybrids (). Pyridinones are associated with kinase inhibition and anti-inflammatory effects, whereas thiazoles are common in antimicrobial and anticancer agents .

- Substituent Effects: The 2-(trifluoromethyl)phenyl group in the target compound enhances lipophilicity compared to non-fluorinated aryl groups in analogues. This may improve blood-brain barrier penetration or target affinity .

- Tetrazole Role : While all compared compounds include a tetrazolylthio group, its position and methylation (e.g., 1-methyl in the target vs. 1-phenyl in ) affect metabolic stability and steric interactions with biological targets .

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

- Methodological Answer : Synthesis optimization involves:

- Stepwise monitoring : Use TLC to track intermediates (e.g., during amide coupling or heterocycle formation) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for nucleophilic substitutions, while non-polar solvents improve recrystallization .

- Catalyst screening : Test bases like KCO or organic bases (e.g., triethylamine) for coupling reactions .

- Purification : Column chromatography or recrystallization using ethanol/pet-ether mixtures removes unreacted starting materials .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- H/C NMR : Identify methoxy (δ ~3.8 ppm), tetrazole (δ ~8–9 ppm), and trifluoromethyl (δ ~7.5 ppm for adjacent aromatic protons) groups .

- IR spectroscopy : Confirm amide C=O stretch (~1650–1680 cm) and S–C (tetrazole-thioether) absorption (~650 cm) .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H] for CHFNOS) .

Q. What are the key physicochemical properties to assess for this compound in preclinical studies?

- Methodological Answer :

- Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO; logP calculation via HPLC to predict membrane permeability .

- Stability : Conduct stress testing under acidic (HCl), basic (NaOH), and oxidative (HO) conditions; monitor degradation via HPLC .

- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and polymorphic forms .

Q. Which in vitro assays are suitable for initial biological activity screening?

- Methodological Answer :

- Enzyme inhibition assays : Test against targets like mGluR5 (glutamate receptor) using fluorescence-based Ca mobilization assays .

- Cell viability assays : Use MTT/WST-1 in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

- Antimicrobial screening : Agar dilution method against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Docking refinement : Adjust force fields (e.g., AMBER vs. CHARMM) to better model tetrazole-thioether interactions with target proteins .

- Free-energy perturbation (FEP) : Quantify binding affinity discrepancies caused by trifluoromethyl group solvation effects .

- Mutagenesis studies : Validate predicted binding residues (e.g., mGluR5 transmembrane domain) via site-directed mutagenesis .

Q. What strategies are effective for studying the mechanism of action (MoA) of this compound?

- Methodological Answer :

- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins; validate via Western blot .

- Pathway analysis : RNA-seq/proteomics on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, inflammation) .

- Kinetic studies : Surface plasmon resonance (SPR) to measure binding kinetics (k/k) for receptor-ligand interactions .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

- Methodological Answer :

- Analog synthesis : Systematically modify substituents (e.g., replace methoxy with ethoxy, swap trifluoromethyl for nitro) .

- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with bioactivity data from analogs .

- Metabolic profiling : Identify vulnerable sites (e.g., tetrazole ring) via liver microsome assays; design derivatives resistant to CYP450 oxidation .

Q. What methodologies assess metabolic stability and toxicity in preclinical models?

- Methodological Answer :

- Microsomal stability : Incubate with human/rat liver microsomes; quantify parent compound via LC-MS to calculate t .

- AMES test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .

- hERG inhibition : Patch-clamp assays to evaluate cardiac toxicity risks .

Q. How can researchers investigate synergistic effects with existing therapeutics?

- Methodological Answer :

Q. What experimental approaches address contradictory in vitro vs. in vivo efficacy results?

- Methodological Answer :

- Pharmacokinetic (PK) studies : Measure plasma/tissue concentrations to confirm bioavailability; adjust dosing regimens .

- Tumor xenograft models : Compare efficacy in immunocompromised (e.g., nude mice) vs. immunocompetent models to assess immune modulation .

- Formulation optimization : Use liposomes or cyclodextrins to enhance solubility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.